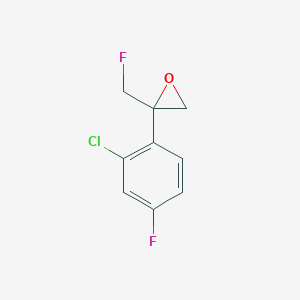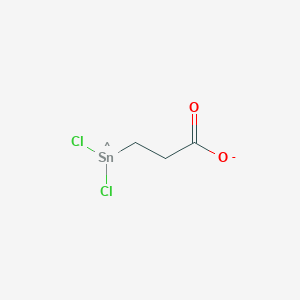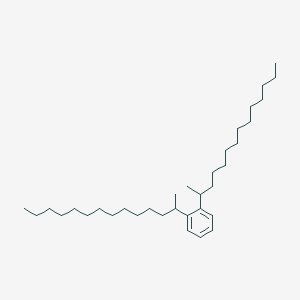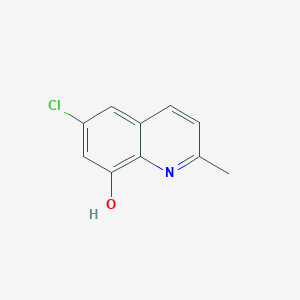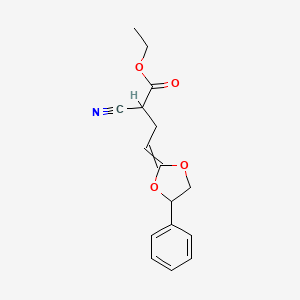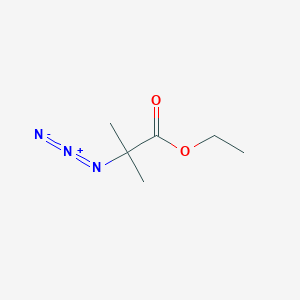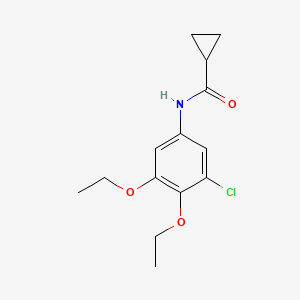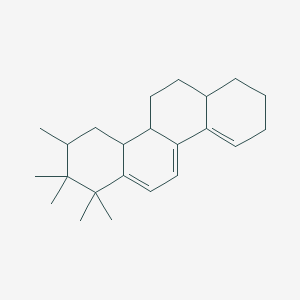
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene is a complex organic compound with a unique structure characterized by multiple methyl groups and a polycyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the polycyclic structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced derivatives.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.
作用機序
The mechanism by which 1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A related compound with a simpler structure, used in similar chemical reactions and applications.
1,1,2,3,3-Pentamethyl-2,3,4,5,6,7-hexahydro-1H-inden-4-one: Another polycyclic compound with multiple methyl groups, used in various research applications.
Uniqueness
1,1,2,2,3-Pentamethyl-1,2,3,4,4A,4B,5,6,6A,7,8,9-dodecahydrochrysene is unique due to its highly methylated polycyclic structure, which imparts distinct chemical properties and reactivity. This makes it valuable for studying steric effects and developing new materials and therapeutic agents.
特性
CAS番号 |
93644-21-4 |
|---|---|
分子式 |
C23H34 |
分子量 |
310.5 g/mol |
IUPAC名 |
7,7,8,8,9-pentamethyl-1,2,3,9,10,10a,10b,11,12,12a-decahydrochrysene |
InChI |
InChI=1S/C23H34/c1-15-14-20-19-11-10-16-8-6-7-9-17(16)18(19)12-13-21(20)23(4,5)22(15,2)3/h9,12-13,15-16,19-20H,6-8,10-11,14H2,1-5H3 |
InChIキー |
KBKZQFJVVPJBPS-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C3CCC4CCCC=C4C3=CC=C2C(C1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


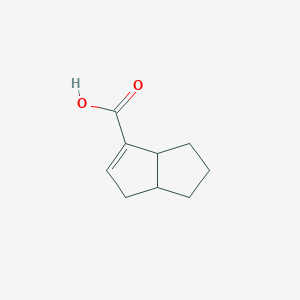
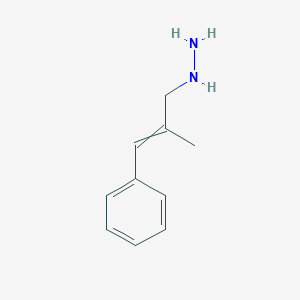

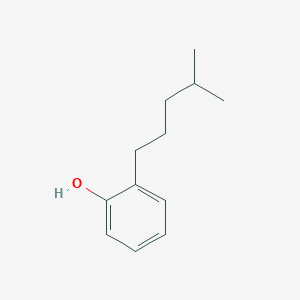
![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
